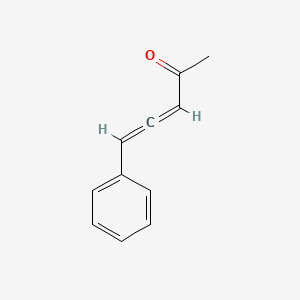
3,4-Pentadien-2-one, 5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Pentadien-2-one, 5-phenyl- is an organic compound characterized by a conjugated system of double bonds and a phenyl group attached to the pentadienone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Pentadien-2-one, 5-phenyl- typically involves aldol condensation reactions. One common method is the reaction between benzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of benzaldehyde, followed by dehydration to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar aldol condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Pentadien-2-one, 5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,4-Pentadien-2-one, 5-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through aldol condensation and other reactions.
Industry: The compound is used in the synthesis of various industrial chemicals and materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Pentadien-2-one, 5-phenyl- involves its ability to participate in conjugated addition reactions due to the presence of the conjugated diene system. This allows the compound to act as a nucleophile or electrophile in various chemical reactions. The phenyl group can also influence the reactivity and stability of the compound through resonance and inductive effects.
Comparación Con Compuestos Similares
1,5-Diphenyl-1,4-pentadien-3-one: This compound shares a similar structure but with an additional phenyl group, which can alter its chemical properties and reactivity.
1,4-Pentadien-3-one derivatives: These compounds have variations in the substituents attached to the pentadienone structure, leading to differences in their chemical behavior and applications.
Uniqueness: 3,4-Pentadien-2-one, 5-phenyl- is unique due to its specific arrangement of double bonds and the presence of a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and research applications.
Propiedades
Número CAS |
74143-89-8 |
|---|---|
Fórmula molecular |
C11H10O |
Peso molecular |
158.20 g/mol |
InChI |
InChI=1S/C11H10O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,6-9H,1H3 |
Clave InChI |
QBFPYGPHKUXRCL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


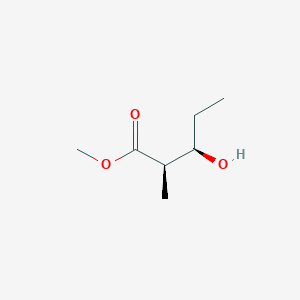
![1-[(Trimethylsilyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14452753.png)
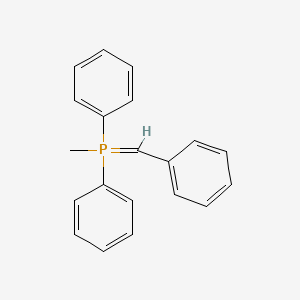
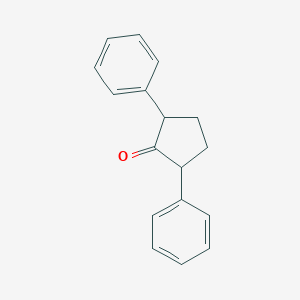

![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)
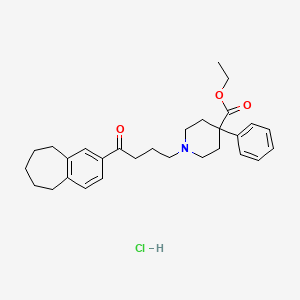

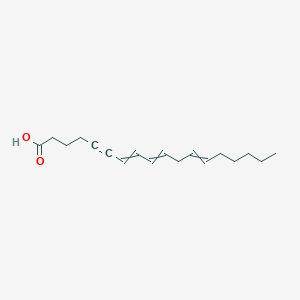
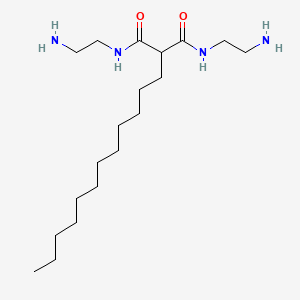
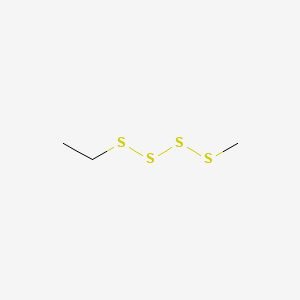
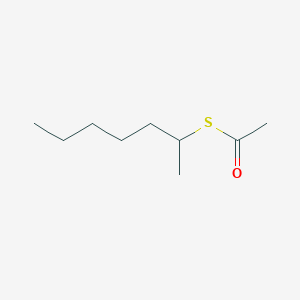
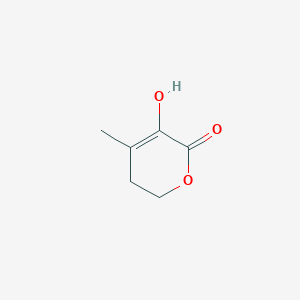
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
